Phenyliodoundecynoate

Vue d'ensemble

Description

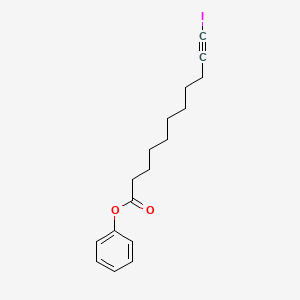

Le phényliodo-undécynoate est un composé chimique de formule moléculaire C₁₇H₂₁IO₂. Il est classé comme un ester benzoïque et un phénol . Ce composé est connu pour sa structure unique, qui comprend un atome d'iode lié à un groupe undécynoate, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

La synthèse du phényliodo-undécynoate implique généralement la réaction du phénylacétylène avec l'iodobenzène en présence d'un catalyseur au palladium. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que le carbonate de potassium et d'un solvant comme la diméthylformamide (DMF). La réaction est effectuée sous une atmosphère inerte, généralement de l'azote ou de l'argon, pour empêcher l'oxydation .

Les méthodes de production industrielle du phényliodo-undécynoate ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Le phényliodo-undécynoate subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d'acides carboxyliques ou de cétones.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur au palladium, ce qui entraîne la formation de phénylundécanoate.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane ou le tétrahydrofurane, et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions comprennent divers phénylundécanoates substitués et leurs dérivés.

Applications de recherche scientifique

Le phényliodo-undécynoate a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-carbone et la synthèse de molécules complexes.

Biologie : Ce composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand en raison de sa capacité à former des complexes stables avec des molécules biologiques.

Médecine : Le phényliodo-undécynoate est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

Mécanisme d'action

Le mécanisme d'action du phényliodo-undécynoate implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Il peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, ce qui conduit à des changements dans la conformation et la fonction de l'enzyme. Les voies impliquées dans son action comprennent l'induction du stress oxydatif et l'activation des voies apoptotiques dans les cellules .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Organic Synthesis: Phenyliodoundecynoate serves as an important reagent in organic synthesis, particularly in forming carbon-carbon bonds. Its unique structure allows for the synthesis of complex molecules that are difficult to achieve with other reagents.

2. Biology

- Enzyme Inhibition Studies: The compound is utilized in studying enzyme inhibition and protein-ligand interactions. It forms stable complexes with biological molecules, making it valuable for understanding biochemical pathways and mechanisms.

- Cellular Mechanisms: Research indicates that this compound can induce oxidative stress and activate apoptotic pathways in cells, which is crucial for studying cancer cell behavior and potential treatments.

3. Medicine

- Anticancer Research: this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its utility in developing new cancer therapies .

- Drug Development: The compound's ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing drugs that can modulate enzyme activity or cellular signaling pathways.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of target enzymes, leading to altered metabolic profiles in treated cells. This highlights its potential as a tool for dissecting metabolic pathways and understanding disease mechanisms.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in HepG2 liver cancer cells at low concentrations (IC50 = 2.57 µM). The study also noted minimal toxicity to normal cells, suggesting a favorable therapeutic index for potential drug development .

Mécanisme D'action

The mechanism of action of phenyliodoundecynoate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The pathways involved in its action include the induction of oxidative stress and the activation of apoptotic pathways in cells .

Comparaison Avec Des Composés Similaires

Le phényliodo-undécynoate peut être comparé à d'autres composés similaires tels que :

Phénylacétylène : Structure similaire mais sans l'atome d'iode, ce qui le rend moins réactif dans certaines réactions chimiques.

Iodobenzène : Contient l'atome d'iode mais sans le groupe undécynoate, ce qui limite ses applications en synthèse organique.

Phénylundécanoate : Structure similaire mais sans la triple liaison, ce qui le rend moins polyvalent dans les réactions chimiques.

La particularité du phényliodo-undécynoate réside dans sa combinaison d'un atome d'iode et d'un groupe undécynoate, ce qui lui confère une réactivité distincte et une large gamme d'applications dans la recherche scientifique et l'industrie.

Activité Biologique

Phenyliodoundecynoate (PhI-C≡C-C11H23) is a hypervalent iodine compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hypervalent iodine reagents. Its structure features a phenyl group attached to an iodine atom, which is further connected to an undecynoate moiety. The unique bonding characteristics of hypervalent iodine allow it to participate in various chemical reactions, making it a valuable tool in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo oxidation-reduction reactions. The compound can generate reactive oxygen species (ROS), which play a crucial role in mediating cellular responses. These ROS can induce oxidative stress, leading to various cellular effects, including apoptosis and modulation of signaling pathways.

Key Mechanisms:

- Oxidative Stress Induction : this compound can increase ROS levels in cells, leading to oxidative damage and activation of stress response pathways.

- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity and potentially altering metabolic pathways.

- Cell Signaling Modulation : By affecting intracellular signaling cascades, this compound can impact gene expression and cell proliferation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

- Antioxidant Properties : The compound has been found to possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli. These results indicate its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with 25 µM of the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase-3 pathways.

Research Findings

Propriétés

Numéro CAS |

2020-25-9 |

|---|---|

Formule moléculaire |

C17H21IO2 |

Poids moléculaire |

384.25 g/mol |

Nom IUPAC |

phenyl 11-iodoundec-10-ynoate |

InChI |

InChI=1S/C17H21IO2/c18-15-11-6-4-2-1-3-5-10-14-17(19)20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10,14H2 |

Clé InChI |

YXYXRFVXKCHITA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |

SMILES canonique |

C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |

Key on ui other cas no. |

2020-25-9 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.